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Compound of Interest

Compound Name: Azido-PEG1-acid

Cat. No.: B605813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG1-acid in click

chemistry for bioconjugation and drug development. This versatile bifunctional linker, featuring

a terminal azide group and a carboxylic acid, enables the straightforward linkage of molecules

with high efficiency and specificity. The inclusion of a short, hydrophilic polyethylene glycol

(PEG) spacer enhances solubility and reduces steric hindrance.

Introduction to Azido-PEG1-acid in Click Chemistry
Azido-PEG1-acid is a valuable tool in bioconjugation, serving as a bridge to covalently link two

different molecules. The azide group participates in highly efficient "click" reactions, namely the

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).[1][2][3] The carboxylic acid end allows for the formation of stable

amide bonds with amine-containing molecules, such as proteins, peptides, and other

biomolecules, typically through activation with reagents like EDC.[4][5] This dual functionality

makes Azido-PEG1-acid a key component in the synthesis of complex biomolecular

conjugates, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated

therapeutics.[4][6]

Chemical and Physical Properties
A summary of the key properties of Azido-PEG1-acid is presented in the table below.
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Property Value

IUPAC Name 3-(2-azidoethoxy)propanoic acid[7]

Synonyms
N3-PEG1-COOH, 3-(2-Azidoethoxy)-propanoic

acid[8]

CAS Number 1393330-34-1[8]

Molecular Formula C5H9N3O3[7]

Molecular Weight 159.15 g/mol [1][8]

Purity Typically ≥95%[1]

Appearance Varies (often a solid or oil)

Storage Conditions

Long-term storage at -20°C, short-term at 0-

4°C. Should be stored in a dry, dark

environment.[4][9]

Key Applications
The unique structure of Azido-PEG1-acid lends itself to a variety of applications in research

and drug development:

Bioconjugation: The primary application is the linking of proteins, peptides, and other

biomolecules to various payloads, such as fluorescent dyes, imaging agents, or small

molecule drugs.[1][5]

PEGylation: The PEG spacer can improve the pharmacokinetic and pharmacodynamic

properties of therapeutic molecules by increasing solubility, extending circulation half-life,

and reducing immunogenicity.[10]

Drug Delivery: Azido-PEG1-acid is utilized in the construction of targeted drug delivery

systems, where a targeting ligand is linked to a therapeutic agent.[2][5]

PROTAC Development: It can serve as a component of the linker in Proteolysis Targeting

Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of

specific target proteins.[4]
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Experimental Protocols
This section provides detailed protocols for the key reactions involving Azido-PEG1-acid.

Protocol 1: Amide Coupling of Azido-PEG1-acid to an
Amine-Containing Molecule
This protocol describes the initial step of conjugating the carboxylic acid moiety of Azido-
PEG1-acid to a primary amine on a target molecule.

Materials:

Azido-PEG1-acid

Amine-containing molecule (e.g., protein, peptide)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Anhydrous organic solvent (e.g., DMSO or DMF)

Quenching reagent (e.g., hydroxylamine or Tris buffer)

Procedure:

Activation of Azido-PEG1-acid:

Dissolve Azido-PEG1-acid in a minimal amount of anhydrous DMSO or DMF.

In a separate tube, dissolve EDC and NHS in the Reaction Buffer.

Add the Azido-PEG1-acid solution to the EDC/NHS solution and incubate for 15-30

minutes at room temperature to activate the carboxylic acid.

Coupling Reaction:
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Add the activated Azido-PEG1-acid solution to the solution of the amine-containing

molecule in the Reaction Buffer. A 5- to 20-fold molar excess of the linker is typically used.

[10]

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with

gentle stirring.[4]

Quenching:

Add the quenching reagent to a final concentration of approximately 50 mM to consume

any unreacted activated linker.[10]

Purification:

Purify the resulting azide-functionalized molecule using an appropriate method, such as

size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid

chromatography (RP-HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized molecule and an

alkyne-containing molecule.

Materials:

Azide-functionalized molecule (from Protocol 1)

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA)) (optional but recommended)[11]

Reaction Buffer (e.g., PBS, pH 7.4) or a mixture of t-BuOH/H₂O[11]
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Procedure:

Reagent Preparation:

Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in water), sodium ascorbate (e.g.,

100-250 mM in water, freshly prepared), and the copper ligand (e.g., 50-200 mM in

DMSO/water).[9][10]

Reaction Setup:

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing

molecule (typically a 1:1 to 1:1.5 molar ratio of azide to alkyne).[11]

If using a ligand, add it to the reaction mixture. A 1:5 molar ratio of copper to ligand is often

used.[11]

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20

minutes to prevent oxidation of the copper(I) catalyst.[10]

Initiation of Reaction:

Add the CuSO₄ solution to the reaction mixture.

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[11]

Incubation:

Stir the reaction at room temperature. Reaction times can vary from 30 minutes to 48

hours.[4] Monitor the reaction progress by an appropriate analytical technique (e.g., TLC,

LC-MS).[11]

Purification:

Once the reaction is complete, purify the final conjugate to remove the copper catalyst and

unreacted components using methods such as SEC, RP-HPLC, or affinity

chromatography.
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Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This copper-free click reaction is ideal for biological applications where the cytotoxicity of

copper is a concern.[10]

Materials:

Azide-functionalized molecule (from Protocol 1)

Strained alkyne-containing molecule (e.g., DBCO, BCN)

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

Reagent Preparation:

Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in

the Reaction Buffer.

Reaction Setup:

Combine the azide-functionalized molecule and the strained alkyne-containing molecule in

a reaction vessel. A typical starting molar ratio is 1:1.5 (azide:alkyne).[10]

Incubation:

Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction kinetics

will depend on the specific strained alkyne used.[10]

Monitoring and Purification:

Monitor the reaction progress by RP-HPLC.[10]

Purify the final conjugate using RP-HPLC or SEC.[10]

Quantitative Data Summary
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The following tables summarize typical quantitative parameters for the reactions described

above. These values should be optimized for specific applications.

Table 1: Typical Reaction Conditions for CuAAC

Parameter Typical Range/Value Notes

Reactants
Azide-functionalized molecule,

Alkyne-functionalized molecule

Molar ratio of azide to alkyne is

typically 1:1 to 1.5:1.[11]

Copper Source CuSO₄·5H₂O

Often used with a reducing

agent to generate Cu(I) in situ.

[11]

Reducing Agent Sodium Ascorbate

Typically used in 5-10 fold

excess relative to the copper

salt.[11]

Copper Ligand TBTA, THPTA

A 1:5 molar ratio of copper to

ligand is often used to protect

biomolecules.[11]

Solvent
DMSO, t-BuOH/H₂O mixture,

PBS (pH 7.4)

The choice of solvent depends

on the solubility of the

reactants.[11]

Temperature Room Temperature (20-25°C)

Reaction Time 1-4 hours

Can vary depending on

reactants and concentrations.

[11]

Table 2: Typical Reaction Conditions for SPAAC
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Parameter Typical Range/Value Notes

Reactants

Azide-functionalized molecule,

Strained alkyne-functionalized

molecule

Molar ratio of azide to alkyne is

typically 1:1.5.[10]

Solvent
Aqueous buffers (e.g., PBS,

pH 7.4)

Temperature
Room Temperature (20-25°C)

or 37°C

Reaction Time 1-24 hours

Highly dependent on the

reactivity of the strained

alkyne.[10]

Visualizations
The following diagrams illustrate the chemical structures and reaction pathways described in

these application notes.
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Chemical Structure of Azido-PEG1-acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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